molecular formula C9H12N2O2 B017888 3,5-Bis(aminomethyl)benzoic acid CAS No. 105995-43-5

3,5-Bis(aminomethyl)benzoic acid

Cat. No.: B017888
CAS No.: 105995-43-5
M. Wt: 180.2 g/mol
InChI Key: VDPOXFVWUYMSLQ-UHFFFAOYSA-N
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Description

3,5-Bis(aminomethyl)benzoic acid is a valuable aromatic building block in organic synthesis and medicinal chemistry. This compound features a benzoic acid core symmetrically functionalized with two aminomethyl groups, offering multiple sites for conjugation and derivatization. Its molecular formula is C9H12N2O2, with an average molecular mass of 180.207 g/mol . The primary research value of this compound lies in its role as a versatile scaffold or linker, particularly in the synthesis of more complex molecular structures such as metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. The carboxylic acid group can undergo coupling reactions to form amides or esters, while the two primary amine groups (present as aminomethyl functionalities) are ideal for forming urea, thiourea, or imine linkages, or for incorporation into peptide backbones. Handling and Safety: This reagent requires careful storage. It is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Safety data indicates that it may cause skin and eye irritation, and be harmful if swallowed, inhaled, or if it comes in contact with skin. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols . Related Chemical: The dihydrochloride salt of this compound (CAS 185963-32-0) is also available, which may offer alternative solubility and handling properties for specific experimental applications . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPOXFVWUYMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570270
Record name 3,5-Bis(aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105995-43-5
Record name 3,5-Bis(aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,5 Bis Aminomethyl Benzoic Acid and Its Precursors

Synthetic Routes to the Core Scaffold

The construction of the 3,5-bis(aminomethyl)benzoic acid framework can be approached through several distinct synthetic strategies. These methods primarily focus on the formation of the crucial carbon-nitrogen bonds at the 3 and 5 positions of the benzoic acid ring.

Reductive Strategies from Dinitrobenzoic Acid Precursors

A prevalent and well-established route to aminic derivatives of benzoic acid involves the reduction of corresponding dinitro compounds. Specifically, the synthesis of 3,5-diaminobenzoic acid, a direct precursor to the target molecule, is often achieved through the reduction of 3,5-dinitrobenzoic acid. dissertationtopic.netgoogle.com

Catalytic hydrogenation is a widely employed method for this transformation, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. dissertationtopic.netgoogle.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. dissertationtopic.netgoogle.com The choice of solvent can influence the reaction's efficiency, with water and lower alcohols like methanol (B129727) or ethanol (B145695) being common options. dissertationtopic.netgoogle.comknutd.edu.ua For instance, one study reported a yield of 95.7% for 3,5-diaminobenzoic acid using a Pd/C catalyst in a sodium solution at 70°C and 2 MPa of hydrogen pressure. dissertationtopic.net Another approach using Raney nickel in methanol at 20°C and 2 MPa hydrogen pressure yielded the product at 96% with 95% purity. google.com

Iron powder in the presence of an acid, such as hydrochloric acid, is another classic method for the reduction of nitroarenes. google.compatsnap.com While cost-effective, this method can present challenges related to environmental impact and labor protection due to the formation of iron sludge. google.com

More advanced catalytic systems, such as Ni-M-Al (where M can be La, Yb, or Ce) three-way catalysts and rhenium thio complexes, have also been investigated to improve reaction conditions, such as reducing the required hydrogen pressure. google.comknutd.edu.ua

Table 1: Comparison of Reductive Strategies for 3,5-Diaminobenzoic Acid Synthesis

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Pd/CSodium Solution/Water70295.7 dissertationtopic.net
Raney NickelMethanol20296 google.com
Iron Powder/HClWater95-98AtmosphericNot specified patsnap.com
Ni-M-Al (M=La, Yb, Ce)Not specifiedNot specifiedReducedHigh google.com
Rhenium Thio ComplexesWaterNot specified0.1High Selectivity knutd.edu.ua

Amine Functionalization through Reductive Amination and Related Condensation-Reduction Sequences

Reductive amination offers a direct method for introducing aminomethyl groups. This reaction typically involves the condensation of a carbonyl compound, in this case, a diformylbenzoic acid derivative, with an amine source, followed by the in-situ reduction of the resulting imine or enamine. While specific examples for this compound are less commonly detailed in readily available literature, the principles of reductive amination are broadly applicable. A biocatalytic approach using H2-driven reductive amination has been demonstrated for the synthesis of isotopically labelled amino acids, highlighting the potential for enzymatic methods in this area. nih.gov

A related strategy involves the reaction of a carboxylic acid with an amine to form an amide, which is a condensation reaction. youtube.com For instance, benzoic acid can react with methylamine (B109427) to form N-methylbenzamide. youtube.com This principle can be extended to the synthesis of more complex structures.

Utilization of Azide (B81097) Intermediates in Aminomethylation

The use of azide intermediates provides another powerful tool for the synthesis of amines. Alkyl azides, which can be prepared via nucleophilic substitution of alkyl halides with sodium azide, serve as "masked" primary amines. masterorganicchemistry.com These azides can then be reduced to the corresponding amines using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., with Pd/C and H2). masterorganicchemistry.com

In the context of this compound synthesis, a hypothetical route could involve the conversion of a 3,5-bis(halomethyl)benzoic acid derivative to a 3,5-bis(azidomethyl)benzoic acid intermediate. Subsequent reduction would then yield the desired product. This method offers a clean way to introduce the primary amine functionality.

Another application of azides is the Curtius rearrangement, where an acyl azide rearranges to an isocyanate, which can then be converted to a primary amine. masterorganicchemistry.com This could be a potential, though more indirect, route starting from a dicarboxylic acid derivative of the benzoic acid scaffold.

Protective Group Chemistry in Complex Synthesis and Derivatization

In the synthesis of complex molecules like derivatives of this compound, protecting groups are often indispensable. organic-chemistry.orglibretexts.org They temporarily mask reactive functional groups, such as amines and carboxylic acids, to prevent unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgbham.ac.uk

The choice of protecting groups is critical and is guided by their stability under various reaction conditions and the ease of their selective removal. organic-chemistry.orgbham.ac.uk For amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). fiveable.meresearchgate.net The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base, such as piperidine. organic-chemistry.orgfiveable.me This differential reactivity allows for an "orthogonal" protection strategy, where one protecting group can be removed selectively in the presence of the other, enabling precise control over the synthetic sequence. organic-chemistry.orgfiveable.me

For the carboxylic acid group, esterification is a common protection strategy. Benzyl (B1604629) (Bn) and tert-butyl (tBu) esters are frequently used. researchgate.netug.edu.pl The benzyl group can be removed by hydrogenolysis, while the tert-butyl group is labile to acid. researchgate.netug.edu.pl

The strategic use of these protecting groups is crucial when synthesizing derivatives of this compound where the two amino groups or the amino and carboxyl groups need to be manipulated independently.

Table 2: Common Protecting Groups in Organic Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Aminetert-ButoxycarbonylBocAcidic (e.g., TFA) fiveable.meresearchgate.net
Amine9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine) organic-chemistry.orgfiveable.me
AmineBenzyloxycarbonylCbz or ZHydrogenolysis researchgate.netpeptide.com
Carboxylic AcidBenzyl EsterBnHydrogenolysis researchgate.netug.edu.pl
Carboxylic Acidtert-Butyl EstertBuAcidic (e.g., TFA) researchgate.netug.edu.pl

Efficiency and Scalability Considerations in Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production necessitates a focus on efficiency and scalability. For the synthesis of this compound and its precursors, several factors are critical.

Catalytic hydrogenation, a key step in many synthetic routes, is generally considered a green and efficient method. almacgroup.com However, for large-scale production, optimizing catalyst loading, reaction time, temperature, and pressure is crucial to maximize yield and throughput while ensuring safety. almacgroup.comacs.org Continuous flow hydrogenation processes are being developed to offer better control and safety over traditional batch reactors. almacgroup.com

The choice of reagents and solvents also plays a significant role. The use of hazardous reagents like phosgene (B1210022) is being replaced by safer alternatives. sciencepublishinggroup.com Similarly, the use of environmentally benign solvents like water is preferred over organic solvents when possible. almacgroup.com

Process optimization often involves a multi-parameter approach, where factors such as reaction concentration, catalyst efficiency, and product isolation methods are fine-tuned. beilstein-journals.orgacs.org For instance, in the synthesis of 3,5-diaminobenzoic acid, methods for continuous industrial hydrogenation have been developed to achieve high purity (over 99%) and yield (over 97%). google.com The development of scalable and robust synthetic routes is essential for the cost-effective production of this compound for its various applications.

Chemical Transformations and Derivatization Strategies of 3,5 Bis Aminomethyl Benzoic Acid

Selective Functionalization of Amine and Carboxyl Moieties

The presence of both acidic (carboxyl) and basic (amine) functional groups on the same molecule necessitates careful control of reaction conditions to achieve selective functionalization. The differing reactivity of the primary amino groups and the carboxylic acid group allows for their orthogonal protection and subsequent derivatization.

For instance, the amino groups can be selectively protected using standard protecting groups like tert-butoxycarbonyl (Boc). This involves reacting 3,5-bis(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. Once the amines are protected, the carboxylic acid is free to undergo various transformations. Conversely, the carboxylic acid can be protected as an ester, allowing for selective reactions at the amine functionalities. This selective protection strategy is fundamental to building complex molecules from this trifunctional scaffold.

Synthesis of N-Substituted Amino and Amide Derivatives

The primary amino groups of this compound are nucleophilic and readily undergo reactions to form N-substituted derivatives. These reactions include alkylation, arylation, and acylation to form secondary or tertiary amines and amides, respectively.

A common strategy involves the reaction of the aminomethyl groups with various electrophiles. For example, N-substituted benzamide (B126) derivatives have been synthesized, which can be seen as modifications of the linker in molecules like Entinostat (MS-275). researchgate.net The synthesis of N-(3,5-bis(trifluoromethyl)benzyl) derivatives is another example, where the amino group reacts with a suitably substituted benzyl (B1604629) halide or a related electrophile. researchgate.netmdpi.com

The formation of amides is a particularly important transformation. Direct amidation can be achieved by reacting the amine with a carboxylic acid, often in the presence of a coupling agent or under conditions that drive off water. mdpi.com For instance, the solventless direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at high temperatures has been reported. mdpi.com

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jocpr.com Alternatively, more reactive acylating agents derived from the carboxylic acid, such as acyl chlorides, can be used to react with alcohols. organic-chemistry.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) is another effective method for esterification, particularly for more sensitive substrates. jocpr.com

Amidation of the carboxylic acid involves its reaction with a primary or secondary amine to form an amide bond. youtube.com This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. Carbonylimidazole derivatives, in the presence of pyridinium (B92312) salts, have been shown to be highly active acylation reagents for both esterification and amidation. organic-chemistry.org

Introduction of Additional Functionalities onto the Aromatic Ring

While the existing functional groups on this compound offer many possibilities for derivatization, it is also possible to introduce new substituents directly onto the aromatic ring. This allows for further fine-tuning of the molecule's properties.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be used to introduce new functional groups. The directing effects of the existing substituents (the two aminomethyl groups and the carboxylic acid) will determine the position of the new substituent. However, the conditions for these reactions must be carefully chosen to avoid side reactions with the existing functional groups. For instance, strong oxidizing conditions used in some aromatic functionalizations could potentially oxidize the aminomethyl groups.

Coordination Chemistry and Metal Complexation of 3,5 Bis Aminomethyl Benzoic Acid

Ligand Design Principles and Versatile Coordination Modes

The design of 3,5-bis(aminomethyl)benzoic acid as a ligand is predicated on the strategic placement of its functional groups. The central phenyl ring acts as a rigid scaffold, pre-organizing the donor groups for effective metal chelation. The presence of both hard (carboxylate oxygen) and borderline (amine nitrogen) donor atoms allows for coordination with a wide range of metal ions.

The primary chelation strategy of this compound involves the simultaneous coordination of the carboxylate group and one or both of the aminomethyl groups to a metal center. This dual-functionality is a key feature in the design of stable metal complexes. The carboxylate group can coordinate in a monodentate, bidentate (chelating or bridging) fashion, while the flexible aminomethyl groups can rotate to achieve favorable coordination geometries. This adaptability allows the ligand to form stable five- or six-membered chelate rings with a metal ion, a fundamental principle in coordination chemistry for enhancing complex stability. The interaction of these functional groups with metal ions is a common characteristic of many drugs and is crucial in the formation of advanced glycation end product (AGE) inhibitors. nih.gov

Synthesis of Metal-Organic Complexes and Coordination Polymers

The synthesis of metal-organic complexes and coordination polymers involving ligands structurally related to this compound is typically achieved through self-assembly processes under solvothermal or hydrothermal conditions. nih.govresearchgate.net In these methods, the ligand and a metal salt are dissolved in a suitable solvent or mixture of solvents, and the solution is heated in a sealed container. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and promote the coordination of the ligand to the metal ions, leading to the crystallization of the desired complex upon cooling. The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can all influence the final structure of the resulting coordination polymer. nih.govresearchgate.net For instance, the synthesis of novel complexes with a related ligand, 2,4-bis-(triazol-1-yl)benzoic acid, was successfully achieved using solvothermal self-assembly with Cd(II) and Zn(II) nitrates. nih.gov

Structural Analysis of Coordination Environments

The precise arrangement of atoms within the metal complexes of ligands like this compound is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Below is a table summarizing crystallographic data for complexes with structurally related ligands, illustrating the types of structures that could be formed with this compound.

ComplexCrystal SystemSpace GroupKey Structural FeatureReference
[Cd0.5(L)(H2O)] (L = 2,4-bis-(triazol-1-yl)benzoate)TriclinicP-1--- nih.gov
[Cd(L)(TPA)0.5(H2O)]·H2O (L = 2,4-bis-(triazol-1-yl)benzoate)MonoclinicP21/c--- nih.gov
[Zn(L)(TPA)0.5]·H2O (L = 2,4-bis-(triazol-1-yl)benzoate)MonoclinicP21/cFive-coordinated trigonal bipyramidal Zn nih.gov
[Zn(HL)(phen)]n (H3L = 3,5-(carboxybenzyloxy)benzoic acid)------1D ladder structure researchgate.net
[Cd(HL)(phen)]n (H3L = 3,5-(carboxybenzyloxy)benzoic acid)------3D (3,5)-connected framework researchgate.net
[Co(HL)(phen)]n (H3L = 3,5-(carboxybenzyloxy)benzoic acid)------2D layer structure researchgate.net

Spectroscopic techniques provide valuable insights into the coordination environment of metal complexes in both the solid state and in solution.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. researchgate.netclinicsearchonline.org The deprotonation and coordination of the carboxylate group lead to a characteristic shift in the stretching frequencies of the C=O and C-O bonds. Typically, the strong absorption band of the carboxylic acid's C=O group disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group. nih.gov Similarly, changes in the vibration modes of the N-H bonds in the aminomethyl groups can indicate their involvement in coordination. clinicsearchonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. at.ua Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can reveal which donor atoms are bound to the metal ion.

Mass Spectrometry : Techniques like FAB-mass spectrometry can be used to determine the mass of the complex, confirming the metal-to-ligand ratio. clinicsearchonline.org

The combination of these analytical methods allows for a comprehensive understanding of the rich coordination chemistry of this compound and its potential to form novel and functional materials.

Investigation of Electronic and Magnetic Properties in Metal Complexes

The study of the electronic properties of transition metal complexes, typically conducted using techniques like UV-Visible spectroscopy, provides insights into the d-orbital splitting and the nature of electronic transitions within the complex. Similarly, magnetic susceptibility measurements are crucial for determining the number of unpaired electrons and understanding the magnetic interactions between metal centers.

While general principles of coordination chemistry can predict potential properties, the absence of specific experimental data for complexes of this compound prevents a detailed discussion. For instance, in related systems involving similar aminocarboxylate ligands, researchers have observed a range of magnetic behaviors, from simple paramagnetism in mononuclear species to more complex antiferromagnetic or ferromagnetic coupling in polynuclear or polymeric structures. The specific geometry imposed by the 3,5-substitution on the benzene (B151609) ring in this compound would play a critical role in determining the distances and angles between metal centers, thereby influencing the nature and strength of any magnetic interactions.

A study on copper(II) complexes with ligands that mimic the coordination environment of this compound suggested the formation of distorted square-planar complexes based on UV-vis spectroscopy. uu.nl However, the actual spectral data and any magnetic characterization were not provided. Another piece of research on metal complexes with aminomethyl phosphonic acid, a functionally related ligand, indicated weak antiferromagnetic coupling in some iron(III) complexes. These examples hint at the types of properties that might be observed in complexes of this compound, but they are not direct evidence.

The lack of dedicated studies means that data tables summarizing electronic transitions (such as λmax values and molar absorptivity) and magnetic properties (like magnetic moments and Weiss constants) for metal complexes of this compound cannot be compiled at this time.

Future research in this area would be invaluable. The synthesis and characterization of a series of transition metal complexes with this compound, followed by detailed electronic and magnetic studies, would significantly contribute to the field of coordination chemistry. Such work would not only elucidate the fundamental properties of these specific complexes but also enhance the broader understanding of structure-property relationships in coordination compounds.

Supramolecular Architectures and Self Assembly Processes Involving 3,5 Bis Aminomethyl Benzoic Acid

Design and Construction of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) represent a category of crystalline porous materials assembled from organic molecules linked together by hydrogen bonds. bsb-muenchen.deosti.gov The directional and specific nature of these bonds facilitates the rational design of frameworks with predetermined topologies and characteristics. bsb-muenchen.deresearchgate.net 3,5-Bis(aminomethyl)benzoic acid serves as an excellent component for HOFs, owing to its numerous hydrogen bond donor and acceptor sites.

Role of Directed Hydrogen Bonding Interactions (e.g., O–H∙∙∙O, N–H∙∙∙O, C–H∙∙∙π)

The self-assembly of this compound into HOFs is predominantly controlled by a network of both strong and weak hydrogen bonds. nih.gov The carboxylic acid group is known to form strong O–H∙∙∙O hydrogen bonds, which frequently results in the formation of stable dimeric structures. Concurrently, the aminomethyl groups act as N–H donors, capable of interacting with the carboxylic oxygen atoms or other acceptors, leading to N–H∙∙∙O interactions that provide additional stability to the framework.

Interaction TypeDonorAcceptorRole in Framework
O–H∙∙∙O Carboxylic Acid (–OH)Carboxylic Acid (C=O)Forms strong, primary dimeric synthons.
N–H∙∙∙O Aminomethyl Group (–NH)Carboxylic Acid (C=O)Provides secondary cross-linking and stability.
C–H∙∙∙π C-H BondsBenzene (B151609) Ring (π-system)Guides molecular packing and reinforces 3D structure.

Influence of π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking interactions between the aromatic rings of this compound molecules are a critical force in the creation of its supramolecular structures. nih.govresearchgate.net These non-covalent forces, which stem from electrostatic and van der Waals interactions between the electron clouds of neighboring aromatic rings, add to the thermodynamic stability of the framework. nih.govrsc.org The specific geometry of the π-stacking, such as face-to-face or offset, can affect the porosity and dimensionality of the HOF. The synergy between strong, directional hydrogen bonds and the less directional π-stacking and van der Waals forces allows for the assembly of complex and stable supramolecular architectures. nih.gov

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters that are coordinated to organic ligands. nih.gov The adaptability of this compound as a linker in the synthesis of MOFs has been investigated, resulting in the development of new frameworks with unique properties.

Function as a Linker in MOF Synthesis and Network Topology

Within MOFs, this compound functions as an organic linker, connecting metal centers to create extended, often porous, networks. nih.gov The carboxylic acid group can deprotonate and coordinate with metal ions, while the aminomethyl groups may also engage in coordination or be reserved for post-synthetic modification. The geometry of the linker, with its 1,3,5-substitution pattern, directly influences the network topology of the MOF.

Strategies for Pore Engineering and Functionalization within MOFs

The aminomethyl groups of the this compound linker present valuable opportunities for pore engineering and functionalization in MOFs. nih.govrsc.org These basic amine functionalities can be used to bestow specific chemical characteristics upon the MOF's pores. For example, introducing amino groups can tune the pore environment, creating specific binding sites and facilitating stronger interactions with guest molecules. nih.gov This strategy of pre-design or post-synthetic modification enables the customization of MOF properties for targeted applications like gas storage and separation. nih.govresearchgate.netresearchgate.net

Applications in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers whose structures are held together by robust covalent bonds. researchgate.netsemanticscholar.org While this compound itself is not as commonly used in direct COF synthesis as its derivatives, its fundamental structural elements are highly relevant. The amine and carboxylic acid functionalities are crucial for forming the dynamic covalent bonds, such as imine or amide linkages, that define COF structures. semanticscholar.orgmdpi.com For example, diamine and tricarboxylic acid building blocks, which are structurally related, are often employed to build 2D and 3D COFs. The principles of reticular chemistry that guide COF synthesis depend on the predictable geometry of building units like this compound to produce precisely designed, porous, and crystalline materials. researchgate.net

Condensation Reactions for COF Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com A predominant method for their synthesis involves the Schiff base reaction, a condensation reaction between primary amines and aldehydes to form stable imine linkages (>C=N-). researchgate.netrsc.org This chemistry is highly effective for creating robust and porous COFs. rsc.org

The this compound molecule is an ideal candidate for the amine-containing monomer in this process. Its two primary aminomethyl groups can react with multifunctional aldehyde linkers, such as 1,3,5-triformylbenzene or 2,5-dihydroxy-1,4-benzenedicarboxaldehyde, to form a two-dimensional (2D) or three-dimensional (3D) imine-based COF. acs.orgrsc.org The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde's carbonyl carbon, followed by the elimination of water, to create the characteristic imine bonds that define the framework's backbone. researchgate.net The dynamic and reversible nature of imine bond formation under specific conditions allows for "error-checking" during the synthesis, which facilitates the formation of a highly ordered, crystalline structure rather than an amorphous polymer. acs.orgdigitellinc.com

The resulting COF would possess a predictable topology based on the geometry of the building blocks. For instance, the condensation of the V-shaped this compound with a linear dialdehyde (B1249045) could lead to the formation of complex networks, potentially featuring multiple distinct pore types within a single framework. acs.org

Tailoring Porosity and Active Sites in COFs

The rational design of COF building blocks is the primary strategy for tailoring their structural properties, such as porosity, and for embedding specific functionalities. nih.govresearchgate.net The incorporation of this compound as a linker offers a direct method for achieving both goals.

Porosity: The dimensions and geometry of the linkers dictate the size and shape of the pores within the COF. oaepublish.com The V-shaped structure and specific length of the this compound monomer would directly influence the resulting framework's pore size distribution. nih.gov The use of such non-linear linkers can create more complex pore structures compared to those formed from simple linear building blocks, potentially leading to materials with hierarchical porosity. acs.org

Active Sites: A key advantage of using this compound is the introduction of the carboxylic acid (-COOH) group into the COF structure. While the aminomethyl groups form the imine-linked backbone of the framework, the carboxylic acid moiety remains as a pendant group, decorating the walls of the nanopores. mdpi.com This approach, known as a "bottom-up" functionalization, pre-installs active sites directly into the framework. nih.gov These acidic sites can significantly enhance the COF's performance in various applications:

Selective Adsorption: The carboxyl groups can act as binding sites for specific molecules, such as basic pollutants like triphenylmethane (B1682552) dyes or ammonia, facilitating their capture and removal. mdpi.comacs.org

Catalysis: The acidic protons of the -COOH groups can serve as Brønsted acid catalysts for various organic transformations.

Ion Exchange: The functionalized pores can participate in ion-exchange processes.

Alternatively, functional groups can be introduced after the COF is formed via postsynthetic modification. nih.govresearchgate.net For example, a COF could be synthesized with hydroxyl groups, which are then reacted with succinic anhydride (B1165640) to generate carboxylic acid functionalities. nih.govmdpi.com However, building the framework directly with a carboxyl-functionalized linker like this compound is often a more direct and efficient strategy, provided the acidic group does not interfere with the crystallization process. mdpi.comacs.org

Table 1: Comparison of Hypothetical COFs with and without Carboxyl Functionalization

PropertyCOF from 1,3,5-triformylbenzene + m-Xylylenediamine (Non-Functionalized)COF from 1,3,5-triformylbenzene + this compound (Functionalized)Reference Principle
Linker FunctionalityAmine groups for framework construction.Amine groups for framework construction; pendant carboxylic acid group. mdpi.com
Pore Wall ChemistryChemically neutral/unfunctionalized.Decorated with acidic -COOH groups. acs.org
Primary Active SitesNone inherent to the linker.Brønsted acid sites (-COOH). mdpi.comacs.org
Potential ApplicationsGas storage, basic separations.Selective adsorption of basic molecules, catalysis, ion exchange, drug delivery. researchgate.netacs.orgbrieflands.com

Contribution to Metal-Organic Cages (MOCs) and Other Discrete Supramolecular Entities

Beyond extended frameworks, this compound is a prime candidate for constructing discrete, zero-dimensional supramolecular structures like Metal-Organic Cages (MOCs), also known as Metal-Organic Polyhedra (MOPs). csic.esrsc.org These structures are formed by the self-assembly of metal ions with organic ligands to create well-defined, cage-like architectures with internal cavities. csic.es

The formation of discrete MOCs instead of extended Metal-Organic Frameworks (MOFs) is directed by the coordination geometry of the metal ion and the shape of the organic ligand. The V-shaped geometry of this compound is particularly suited for this purpose. nih.govrsc.org When reacted with metal ions that have specific coordination preferences (e.g., square planar Pd(II) or octahedral Zn(II)), the ligands can arrange themselves in a way that leads to a closed, polyhedral structure. brieflands.comrsc.org The carboxylate group is an excellent coordinating moiety for a wide range of metal ions, forming stable metal-carboxylate bonds that act as the vertices or faces of the resulting cage. csic.esrsc.org The aminomethyl groups could either remain non-coordinated and available for post-synthesis functionalization or participate in coordination, depending on the metal ion and reaction conditions.

The precise control over the building blocks allows for the rational design of MOCs with specific sizes, shapes, and internal environments, making them suitable for applications in molecular recognition, catalysis, and drug delivery. brieflands.com

In addition to metal-coordination, the molecule can form other discrete entities through weaker non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can readily form hydrogen-bonded dimers with another molecule. This is a common and stable self-assembly motif for benzoic acid derivatives. mdpi.com These dimeric units can then further assemble through other interactions, such as π-stacking or hydrogen bonds involving the aminomethyl groups, to form larger, ordered, but still discrete, supramolecular structures. nih.gov

Table 2: Potential Geometries of MOCs with this compound (L)

Metal PrecursorTypical Coordination GeometryPotential Cage StoichiometryResulting Polyhedral ShapeReference Principle
Pd(II) saltsSquare Planar (4-coordinate)[Pd₁₂L₂₄]Cuboctahedron csic.es
Cu(II) salts (with paddlewheel SBU)Square Planar (4-coordinate)[Cu₂₄L₂₄]Rhombicuboctahedron csic.esrsc.org
Zn(II) saltsTetrahedral (4-coordinate)[Zn₄L₆]Tetrahedron brieflands.comrsc.org
Co(II) saltsOctahedral (6-coordinate)[Co₈L₁₂]Cube rsc.org

Applications in Chemical Biology and Advanced Functional Materials

Scaffold Design for Molecular Recognition and Receptor Development

The rigid benzoic acid core of 3,5-bis(aminomethyl)benzoic acid provides a well-defined platform for the spatial arrangement of functional groups, a critical aspect in the design of scaffolds for molecular recognition and the development of synthetic receptors. The aminomethyl groups can be readily derivatized to introduce a variety of binding moieties, while the carboxylic acid can serve as an additional interaction site or a point of attachment to a larger construct.

This strategic placement of functional groups allows for the creation of synthetic receptors capable of binding to specific guest molecules through complementary interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For instance, derivatives of benzoic acid have been investigated as inhibitors of protein-protein interactions, where the scaffold orients substituents to mimic the binding epitope of a natural protein partner. nih.gov In one study, a 2,5-substituted benzoic acid scaffold was utilized to develop dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The carboxylic acid group of the scaffold formed a crucial hydrogen bond with an arginine residue in the binding pocket of the protein, anchoring the molecule. nih.gov This demonstrates the potential of benzoic acid-based scaffolds in creating molecules that can effectively interact with biological targets.

The development of synthetic receptors often involves creating a pre-organized cavity or cleft that complements the size, shape, and chemical nature of the target molecule. The meta-disposed aminomethyl groups of this compound can be functionalized with chromophores, fluorophores, or other reporter groups to signal a binding event, forming the basis of chemosensors.

Bioconjugation Strategies and Derivatization for Biochemical Probes

The reactive amino and carboxyl groups of this compound make it amenable to a wide range of bioconjugation reactions. These reactions are essential for linking the scaffold to biomolecules such as peptides, proteins, and nucleic acids, thereby creating sophisticated biochemical probes.

The primary amine functionalities of this compound can be coupled to the carboxylic acid groups of peptides and proteins using standard carbodiimide (B86325) chemistry, such as with dicyclohexylcarbodiimide (B1669883) (DCC), to form stable amide bonds. nih.govmdpi.com Similarly, the carboxylic acid group of the scaffold can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with the amine groups (e.g., lysine (B10760008) residues) on a protein. nih.govspringernature.com These conjugation strategies allow for the attachment of multiple copies of a peptide or other bioactive molecules to the central scaffold, potentially leading to multivalent ligands with enhanced binding affinity and avidity for their targets. This multivalency is a key principle in achieving high-affinity interactions in biological systems. researchgate.net

A significant application of this compound and similar scaffolds is in the development of "Trojan horse" strategies to deliver drugs into bacteria. rsc.org This approach involves conjugating an antibiotic to a siderophore, a small molecule that bacteria use to acquire iron. rsc.org Bacteria actively transport siderophores across their cell membranes, unwittingly carrying the attached antibiotic into the cell. rsc.orgnih.gov

The aminomethyl groups of this compound can be used to attach catechol or hydroxamate-based iron-chelating moieties, mimicking natural siderophores. nih.govresearchgate.net The carboxylic acid can then be used as a handle to conjugate an antibiotic. The resulting siderophore-antibiotic conjugate can hijack the bacterial iron uptake system to gain entry into the cell, overcoming permeability barriers and potentially circumventing some mechanisms of antibiotic resistance. rsc.orgmdpi.com For example, research has shown that antibiotic conjugates with artificial siderophores based on a MECAM (1,3,5-tris((N,N',N''-2,3-dihydroxybenzoyl)aminomethyl)benzene) core can be effective against both Gram-positive and Gram-negative bacteria. nih.gov

Development of Polymeric Materials

The trifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or a crosslinking agent to create novel polymeric materials with tailored properties.

The two aminomethyl groups and one carboxylic acid group allow this compound to be incorporated into polymer chains through polycondensation reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The benzoic acid core imparts rigidity and aromatic character to the polymer backbone.

Furthermore, when used in conjunction with bifunctional monomers, this compound can act as a crosslinking agent. The third functional group provides a site for creating covalent bonds between linear polymer chains, leading to the formation of a three-dimensional polymer network. This crosslinking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the resulting material.

By incorporating this compound into a polymer structure, it is possible to precisely tailor the material's properties. The rigid aromatic ring can enhance the polymer's thermal stability and mechanical stiffness. The presence of polar amine and carboxyl groups can increase the polymer's hydrophilicity, adhesion properties, and potential for further functionalization.

For instance, the pendant carboxylic acid groups in a polymer chain derived from this monomer can be deprotonated to create a polyelectrolyte, whose properties are sensitive to pH. These acidic groups can also serve as sites for grafting other molecules or for coordinating with metal ions, leading to the development of functional materials for applications such as ion exchange resins, stimuli-responsive hydrogels, or membranes with selective transport properties.

Computational and Theoretical Investigations of 3,5 Bis Aminomethyl Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 3,5-Bis(aminomethyl)benzoic acid. DFT methods are employed to determine optimized geometries, electronic properties, and spectroscopic features.

The first step in a computational study is typically a geometry optimization, where the molecule's lowest energy conformation is found. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose.

Table 1: Typical Calculated Geometric Parameters for Substituted Benzoic Acids (Note: This table presents example data from related benzoic acid derivatives to illustrate typical computational outputs, as specific data for this compound is not available in the provided sources.)

ParameterTypical Value (Å or °)Description
C-C (ring)1.39 - 1.41 ÅBenzene (B151609) ring carbon-carbon bond lengths.
C-C (carboxyl)1.48 - 1.52 ÅBond between the ring and the carboxylic carbon.
C=O1.21 - 1.24 ÅCarbonyl double bond in the carboxylic acid group.
C-O1.35 - 1.38 ÅCarbonyl single bond in the carboxylic acid group.
C-N1.45 - 1.48 ÅBond between the methyl carbon and the amino nitrogen.
C-C-C (angle)~120°Internal bond angles of the benzene ring.

This is an illustrative table based on general chemical knowledge and data from related structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. researchgate.netirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of molecules like 3,5-dinitrobenzoic acid, the strong electron-withdrawing nitro groups significantly lower the LUMO energy, resulting in a small energy gap and high reactivity. researchgate.net For this compound, the aminomethyl groups are generally electron-donating, which would raise the HOMO energy. The interplay of the donating aminomethyl groups and the withdrawing carboxylic acid group determines the final HOMO-LUMO gap. Calculations on similar molecules suggest this gap would be a key determinant of its reactivity. researchgate.netresearchgate.net

Table 2: Example HOMO-LUMO Energies and Gap for a Related Molecule (3,5-Bis(trifluoromethyl) phenylboronic acid)

OrbitalEnergy (eV) ijltet.org
HOMO-0.357
LUMO-0.192
Energy Gap (ΔE) 0.165

Data sourced from a computational study on 3,5-Bis(trifluoromethyl) phenylboronic acid. ijltet.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the vibrational modes, one can assign specific spectral features to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, N-H stretching and bending of the amino groups, and various vibrations of the benzene ring.

Computational studies on 3,5-dinitrobenzoic acid have successfully correlated calculated frequencies with experimental FT-IR and Raman spectra. A similar study on this compound would allow for a detailed interpretation of its experimental spectra, confirming its molecular structure and bonding characteristics.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netproteopedia.org

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction and hydrogen bonding. The regions around the amino groups and the acidic proton of the carboxyl group would likely show positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.netresearchgate.net These maps are crucial for understanding how the molecule interacts with biological targets like receptors or enzymes.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

While DFT provides a broad picture of the molecule, the Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density topology to define atoms, bonds, and the nature of atomic interactions. QTAIM analysis can identify critical points in the electron density that correspond to different types of chemical interactions, including covalent bonds and weaker non-covalent interactions.

Non-Covalent Interaction (NCI) analysis is a visualization technique based on the electron density and its derivatives. It is particularly useful for identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion within a molecule or between molecules. NCI plots use colored isosurfaces to distinguish between different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

For this compound, QTAIM and NCI analyses would be instrumental in characterizing potential intramolecular hydrogen bonds, for instance, between the carboxylic acid group and a nearby aminomethyl group. These analyses would provide quantitative and qualitative insights into the stabilizing forces within the molecule's three-dimensional structure.

Mechanistic Studies of Reactions and Interactions

Computational chemistry is also employed to study the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, mechanistic studies could explore various reactions, such as its synthesis, polymerization to form polyamides, or its interaction with metal ions.

For example, a study on the copper-mediated pentafluoroethylation of benzoic acid chlorides used DFT to model the reaction mechanism and predict product yields. researchgate.net Similarly, DFT calculations have been used to understand the stereochemical outcomes of reactions involving amino acid derivatives. nih.gov

The reactivity of this compound is defined by its three functional groups: the carboxylic acid and two aminomethyl groups. Theoretical studies could investigate its role in polymerization reactions, where the amino and carboxyl groups react to form amide bonds. Computational modeling could elucidate the transition state structures and activation energies for these processes, providing insight into the reaction kinetics and the properties of the resulting polymers.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Bis Aminomethyl Benzoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,5-Bis(aminomethyl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, one would expect distinct signals for the aromatic protons and the methylene (B1212753) protons of the aminomethyl groups. The aromatic protons, being in different positions relative to the carboxylic acid and aminomethyl substituents, would likely exhibit a complex splitting pattern. The methylene protons of the two aminomethyl groups are chemically equivalent and would be expected to appear as a singlet, unless coupling to the amine protons is observed. The acidic proton of the carboxylic acid group and the protons of the amine groups are often broad and may exchange with deuterated solvents, sometimes leading to their disappearance from the spectrum.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. For this compound, one would anticipate signals for the carboxyl carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the methylene carbons of the aminomethyl groups. The chemical shifts of these carbons provide valuable information about the electronic structure of the molecule.

Based on these related compounds, a predicted ¹H and ¹³C NMR data table for this compound is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C2, C6)7.5 - 7.8128 - 132
Aromatic CH (C4)7.8 - 8.1130 - 134
Methylene CH₂3.8 - 4.245 - 50
Carboxyl COOH12.0 - 13.0167 - 170
Aromatic C-COOH (C1)-130 - 135
Aromatic C-CH₂NH₂ (C3, C5)-140 - 145
Amino NH₂Variable (broad)-

Two-Dimensional NMR Experiments (e.g., HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. HMBC reveals long-range couplings (typically 2-3 bonds) between protons and carbons.

For this compound, an HMBC experiment would show correlations between:

The methylene protons and the aromatic carbons at positions 3 and 5, as well as the adjacent aromatic carbons.

The aromatic protons and the neighboring aromatic carbons, as well as the carboxyl carbon and the carbons of the aminomethyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the N-H stretching of the primary amine groups (two bands in the region of 3300-3500 cm⁻¹), and the C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical functional group absorption regions. uniroma1.itdocbrown.info

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Weak
Carboxylic Acid (C=O)Stretching1700-1725Medium
Amine (N-H)Stretching3300-3500 (two bands)Medium
Aromatic (C-H)Stretching3000-3100Strong
Aromatic (C=C)Stretching1450-1600Strong
Methylene (C-H)Stretching2850-2960Medium
C-NStretching1020-1250Weak

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. For benzoic acid itself, absorption maxima are observed around 230 nm and 273 nm. rsc.org The presence of the aminomethyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands.

Fluorescence spectroscopy can also be a valuable tool. While benzoic acid itself is weakly fluorescent, the introduction of amino groups can enhance fluorescence. The fluorescence emission spectrum would provide information about the excited state properties of the molecule. The study of related aminobenzoic acids has shown that the position of the amino group influences the fluorescence properties. researchgate.net

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound.

In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For instance, the loss of water, carbon monoxide, or parts of the aminomethyl groups could be expected fragmentation pathways.

MALDI-Time of Flight (TOF) MS is another valuable technique, particularly for determining the molecular weight of non-volatile compounds. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

The expected exact mass of this compound (C₉H₁₂N₂O₂) is 180.0899 g/mol . echemi.com

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to study the redox properties of this compound. The presence of the aromatic ring and the amino groups suggests that the molecule could be electrochemically active.

A cyclic voltammogram of this compound would reveal the oxidation and reduction potentials of the compound. The oxidation is likely to occur at the amino groups and/or the benzene ring. The reduction may involve the carboxylic acid group or the aromatic system. The electrochemical behavior is often pH-dependent, and studying this dependence can provide insights into the reaction mechanisms. For example, studies on p-aminobenzoic acid have shown that the reduction process is irreversible and involves the transfer of four electrons. uniroma1.it

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. researchgate.net This makes it particularly valuable for characterizing paramagnetic systems, such as transition metal complexes involving this compound or its analogues. The technique is sensitive to the local environment of the unpaired electron, providing detailed information about the coordination geometry and bonding in metal complexes. mdpi.comiitb.ac.in

When a paramagnetic species, like a copper(II) complex, is placed in a magnetic field, the unpaired electron's spin states split. The absorption of microwave radiation induces transitions between these states, resulting in a characteristic ESR spectrum. ethz.ch The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor provides information about the electronic environment of the unpaired electron, while the hyperfine coupling constant quantifies the interaction between the electron spin and the nuclear spin of the metal and ligand atoms. ethz.ch

A notable study on the complexation of copper(II) with a series of β-substituted β-amino acids provides a relevant model for understanding how ESR can be applied to systems containing ligands with aminomethyl functionalities. nih.gov In this research, ESR spectroscopy, in conjunction with pH potentiometry, was used to identify the different paramagnetic copper(II) complexes formed in solution and to determine their respective spectroscopic parameters. The analysis revealed the formation of several species, including [CuL]+ and [CuL2], where L represents the amino acid ligand. nih.gov

The ESR spectra were analyzed to extract the isotropic g-factors (g_iso) and the copper (A_iso^Cu) and nitrogen (A_iso^N) hyperfine coupling constants for each complex. nih.gov These parameters are crucial for describing the electronic structure and the nature of the copper-ligand bonds.

Speciesg_isoA_iso^Cu (10^-4 cm^-1)A_iso^N (G)
[CuLH]2+2.16463.810.3
[CuL]+2.15569.510.8
[CuL2H2]2+2.12879.111.2
[CuL2H]+2.12283.411.5
[CuL2]2.11688.011.8

This table presents the isotropic ESR parameters for the copper(II) complexes with β-alanine as determined by the simultaneous evaluation of ESR spectra and potentiometric data. The data illustrates how ESR spectroscopy can distinguish between different complex species in solution and provide quantitative information about their electronic properties. nih.gov The trends in these parameters can be correlated with the coordination environment and the steric and electronic effects of the ligand substituents.

Although direct ESR studies on paramagnetic complexes of this compound are not extensively reported in the reviewed literature, the principles and methodologies applied to analogous amino acid and benzoic acid systems demonstrate the potential of this technique for the detailed characterization of such compounds. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique for the characterization of new chemical compounds. It provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound, such as a coordination polymer or metal-organic framework (MOF) incorporating this compound or its derivatives.

The principle of elemental analysis involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified by a detector. From the amounts of these gases, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

In the synthesis of coordination polymers and MOFs, elemental analysis is routinely used to confirm that the isolated product has the expected composition and to support data obtained from other analytical methods like single-crystal X-ray diffraction. youtube.com The close agreement between the calculated elemental percentages based on the proposed chemical formula and the experimentally determined values provides strong evidence for the purity and identity of the compound.

Numerous studies on the synthesis of metal complexes with ligands analogous to this compound, such as other benzoic acid derivatives and nitrogen-containing ligands, report the use of elemental analysis for compositional verification. nih.govmdpi.com

CompoundElementCalculated (%)Found (%)Reference
[Gd(3-N,N-DMBA)3(5,5′-DM-2,2′-bipy)]2·2(3-N,N-DMHBA)C57.7057.59 nih.gov
H5.355.42 nih.gov
N8.418.27 nih.gov
[Tb(3-N,N-DMBA)3(5,5′-DM-2,2′-bipy)]2·2(3-N,N-DMHBA)C57.6057.54 nih.gov
H5.345.37 nih.gov
N8.408.23 nih.gov
[CoLCl(H2O)2] (L = Schiff base from p-amino aniline)C39.6639.38 mdpi.com
H4.864.24 mdpi.com
N7.126.98 mdpi.com

This table showcases examples from the literature where elemental analysis was used to confirm the composition of newly synthesized metal complexes with substituted benzoic acid and other nitrogen-containing ligands. The close correlation between the calculated and found percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) validates the proposed chemical formulas of the complexes. nih.govmdpi.com

Conclusions and Future Research Trajectories

Summary of Key Contributions and Established Research Paradigms

3,5-Bis(aminomethyl)benzoic acid has been firmly established as a versatile building block in the fields of supramolecular chemistry and materials science. Its unique structural features—a rigid aromatic core functionalized with a carboxylic acid group and two flexible aminomethyl arms—allow it to act as a multifunctional ligand. Research has demonstrated its capacity to form predictable and stable structures through various non-covalent interactions, including hydrogen bonding and electrostatic interactions. uni-regensburg.de

A primary and well-established paradigm for this compound is its use as a flexible yet conformationally constrained linker in the construction of coordination polymers and metal-organic frameworks (MOFs). ambeed.comambeed.com The carboxylate group readily coordinates to metal centers, while the aminomethyl groups provide sites for hydrogen bonding, which directs the formation of extended one-, two-, and three-dimensional networks. The meta-substitution pattern on the benzene (B151609) ring imparts a specific angular geometry, influencing the resulting framework's topology.

Furthermore, its role as a scaffold in combinatorial chemistry, particularly for the synthesis of DNA-encoded chemical libraries (DECLs), represents a significant contribution. science.govacs.orgacs.orgacs.org In this context, the rigid this compound core serves to present appended chemical moieties in a defined spatial orientation, which is crucial for identifying high-affinity ligands for biological targets. science.govacs.orgacs.orgacs.org Studies have shown that molecules based on this core structure can exhibit significantly higher binding affinities compared to more flexible scaffolds, highlighting the importance of a pre-organized structure for effective molecular recognition. science.govacs.orgacs.orgacs.org

Emerging Frontiers and Interdisciplinary Research Opportunities

The established utility of this compound is now paving the way for its application in more complex and interdisciplinary research areas.

Advanced Functional Materials: Beyond simple structural roles, there is an emerging focus on designing MOFs and coordination polymers with specific functions, such as gas sorption, separation, and catalysis. The aminomethyl groups can be post-synthetically modified, offering a platform to introduce catalytic sites or moieties that enhance molecular recognition and selective adsorption.

Biomedical and Pharmaceutical Applications: The demonstrated success of this compound as a scaffold in DECLs for targeting proteins like human serum albumin and tankyrase-1 opens up significant opportunities in drug discovery and development. science.govacs.orgacs.orgacs.org Its use as a branching moiety in peptide and protein synthesis, as well as in conjugates for targeted therapies, is an area of growing interest. google.comgoogle.com For instance, its rigid structure can be exploited to create enzyme active site mimics or to develop ligands for neurotensin (B549771) receptors, as suggested by patent literature. google.comuu.nl

Supramolecular Self-Assembly: There is an opportunity to explore the self-assembly of this molecule and its derivatives into more sophisticated supramolecular structures like nanocapsules or gels. The interplay between the rigid aromatic core and the flexible side arms, governed by pH and the presence of specific guest molecules, could lead to novel stimuli-responsive systems.

The following table summarizes selected research findings that highlight the compound's utility and potential in emerging applications.

Research AreaKey Finding/ApplicationSignificance
DNA-Encoded Libraries Molecules based on a this compound core structure bind human serum albumin with a high affinity (Kd value of 6 nM). acs.orgacs.orgDemonstrates the scaffold's effectiveness in predisposing attached chemical groups for strong and specific biological interactions. acs.orgacs.orgacs.org
Coordination Polymers Serves as a fundamental building block for creating diverse metal-organic frameworks. ambeed.comThe defined geometry and multiple coordination sites allow for the rational design of porous materials. ambeed.com
Drug Discovery A binder for the enzyme tankyrase-1 was developed using a related lysine (B10760008) scaffold, but the study highlighted the importance of the rigid scaffold provided by compounds like this compound for high-affinity binding. science.govacs.orgacs.orgacs.orgUnderscores the potential for designing potent and selective enzyme inhibitors by leveraging the compound's rigid structure.
Peptide/Protein Conjugates Utilized as a branching moiety for creating complex molecular constructs, for example, in targeting neurotensin receptors. google.comProvides a stable and geometrically defined core for attaching multiple functional units, relevant for targeted drug delivery and diagnostics. google.com

Identification of Remaining Challenges and Prospective Directions

Despite the progress, several challenges and exciting future directions remain in the exploration of this compound and its derivatives.

Challenges:

Synthetic Accessibility and Modification: While the parent compound is commercially available, the synthesis of more complex, asymmetrically substituted derivatives remains a challenge. Developing efficient and selective synthetic routes to functionalize the aminomethyl groups or the aromatic ring would significantly expand the accessible chemical space.

Crystallization and Structural Characterization: Obtaining high-quality single crystals of its metal-organic frameworks and other supramolecular assemblies can be difficult. This often hinders precise structural elucidation, which is crucial for understanding structure-property relationships.

Predictive Design: While the compound provides some level of predictability in assembly, fully controlling the final topology of coordination polymers remains a significant hurdle. The flexibility of the aminomethyl groups can lead to unexpected coordination modes and resulting structures.

Prospective Directions:

Dynamic and Responsive Systems: Future research could focus on creating dynamic systems where the conformation or connectivity of the network can be controlled by external stimuli such as pH, light, or the introduction of a specific analyte. This could lead to the development of advanced sensors and smart materials.

Hierarchical Assembly: Exploring the use of this molecule to build hierarchical structures, from simple coordination complexes to larger, well-defined nano- and micro-scale architectures, is a promising avenue.

In Vivo Applications: A critical future step will be to evaluate the biocompatibility and efficacy of materials and conjugates derived from this compound in biological systems. This includes studying their stability, and interaction with biological components to pave the way for real-world biomedical applications.

Computational Modeling: There is a substantial opportunity to use computational methods to predict the assembly of this ligand with different metal ions and to screen for potential functional properties before synthesis. This can accelerate the discovery of new materials with desired characteristics.

Q & A

Basic: What are the established synthetic routes for 3,5-bis(aminomethyl)benzoic acid, and how are yields optimized?

The most widely reported synthesis involves a three-step process starting from 3,5-dimethylbenzoic acid:

Bromination : Reacting 3,5-dimethylbenzoic acid with N-bromosuccinimide (NBS) under radical initiation to yield 3,5-bis(bromomethyl)benzoic acid.

Azidonation : Substituting bromine atoms with azide groups using sodium azide (NaN₃) in dimethylformamide (DMF).

Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or Staudinger reaction to reduce azides to primary amines.
Yields are optimized by controlling reaction temperature (e.g., 45–60°C for azidonation), solvent polarity, and catalyst loading. Reported yields for the final step exceed 85% under hydrogenation .

Advanced: How can reaction conditions be fine-tuned to address scalability challenges in the synthesis of this compound?

Key parameters for industrial-scale synthesis include:

  • Bromination selectivity : Use of AIBN as a radical initiator to minimize di-brominated byproducts.
  • Azide stability : Avoid prolonged heating (>12 hours) to prevent decomposition.
  • Reduction safety : Replace hydrogen gas with safer alternatives like ammonium formate in transfer hydrogenation.
    Recent studies suggest microwave-assisted azidonation reduces reaction time by 40% while maintaining >90% purity .

Basic: What analytical techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • ¹H NMR : Doublets for aromatic protons (δ 7.2–7.5 ppm) and triplets for aminomethyl groups (δ 3.8–4.0 ppm).
  • Elemental analysis : Confirms C, H, N ratios (theoretical: C 58.82%, H 5.88%, N 12.28%) .

Advanced: What mechanistic insights support the role of this compound derivatives in enzyme inhibition?

Structural analogs (e.g., bis(aminomethyl)phosphinic acid) exhibit competitive inhibition by binding to metalloenzymes like urease. Key interactions include:

  • Coordination of the aminomethyl groups to nickel ions in the enzyme active site.
  • Hydrogen bonding between amine groups and backbone carbonyls (e.g., Ala170, Ala366 in Sporosarcina pasteurii urease).
    Kinetic studies report Ki values <200 nM for optimized derivatives, validated via isothermal titration calorimetry (ITC) .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

  • Docking simulations : Use software like AutoDock Vina with GAFF force fields to model ligand-receptor interactions.
  • Density Functional Theory (DFT) : Evaluate electron density distribution (e.g., B3LYP/6-31G* basis set) to identify reactive sites.
  • MD simulations : Validate binding stability over 100-ns trajectories (AMBER or GROMACS) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound derivatives?

  • NMR multiplicity conflicts : Re-examine coupling constants (e.g., J = 7.5 Hz for aromatic protons) and solvent effects (DMSO vs. CDCl₃).
  • Mass spectrometry discrepancies : Cross-reference with high-resolution ESI-MS (error <5 ppm) and NIST Chemistry WebBook data .

Basic: What strategies are used to prepare stable salts (e.g., dihydrochloride) of this compound?

  • Acidification : React the free base with HCl in ethanol/water mixtures.
  • Crystallization : Use anti-solvent (e.g., diethyl ether) to precipitate the salt.
  • Purity control : Monitor via ion chromatography (Cl⁻ content ~18–20% for dihydrochloride) .

Advanced: What thermodynamic studies validate the stability of this compound under varying pH and temperature?

  • DSC/TGA : Decomposition onset at >220°C, with endothermic peaks correlating to carboxylate decarboxylation.
  • pH stability : Stable in pH 4–8 (72 hours at 25°C); degradation accelerates in strongly acidic (pH <2) or alkaline (pH >10) conditions.
  • Solubility : LogP ~0.5 (predicted via Crippen’s method), favoring aqueous buffers for biological assays .

Advanced: How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?

  • Enzyme inhibition : Dose-response curves (IC₅₀) against urease, cyclooxygenase, or proteases.
  • Cell viability : MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity (typical IC₅₀ >100 µM).
  • Binding kinetics : Surface plasmon resonance (SPR) for real-time KD measurement .

Advanced: What green chemistry approaches are emerging for synthesizing this compound?

  • Solvent-free bromination : Mechanochemical ball milling reduces DMF usage by 90%.
  • Catalytic azide reduction : Replace stoichiometric reagents with recyclable Pd@MOF catalysts.
  • Waste minimization : In-situ quenching of NaN₃ with Fe(NO₃)₃ to prevent hazardous hydrazoic acid formation .

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